An In-depth Technical Guide to the Physical and Chemical Properties of Bromocyclohexane
An In-depth Technical Guide to the Physical and Chemical Properties of Bromocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclohexane, also known as cyclohexyl bromide, is a cyclic alkyl halide with the chemical formula C₆H₁₁Br. It is a colorless to pale yellow liquid at room temperature and possesses a characteristic odor.[1][2] This organobromine compound serves as a versatile intermediate and reagent in organic synthesis, making it a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of transformations, including nucleophilic substitution and elimination reactions. Furthermore, bromocyclohexane is a precursor for the formation of Grignard reagents, which are invaluable for the construction of new carbon-carbon bonds. This guide provides a comprehensive overview of the core physical and chemical properties of bromocyclohexane, complete with experimental protocols and visual diagrams to facilitate a deeper understanding and practical application of this compound.
Physical Properties of Bromocyclohexane
The physical characteristics of bromocyclohexane are crucial for its handling, purification, and use in various experimental setups. A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁Br |
| Molecular Weight | 163.06 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Odor | Characteristic, faint, sweet, and ether-like[1][2] |
| Melting Point | -57 °C (-71 °F; 216 K)[3] |
| Boiling Point | 166-167 °C (331-333 °F; 439-440 K)[3] |
| Density | 1.324 g/cm³ at 25 °C[3] |
| Refractive Index (n²⁰/D) | 1.495 |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol (B145695), ether, benzene, acetone (B3395972), and carbon tetrachloride.[1][2] |
| Flash Point | 62.8 °C (145.0 °F; 335.9 K)[3] |
| Vapor Density | 5.62 (vs air) |
| Dielectric Constant | 7.9 at 25 °C[3] |
Experimental Protocols for Determining Physical Properties
The following are generalized experimental procedures for the determination of the key physical properties of a liquid compound like bromocyclohexane.
1. Determination of Boiling Point (Micro-scale Method)
This method is suitable for small quantities of liquid.
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Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath), and mineral oil.
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Procedure:
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Fill the small test tube with approximately 0.5-1 mL of bromocyclohexane.
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Place the capillary tube, with its open end downwards, into the test tube containing the liquid.
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Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the bottom of the test tube.
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Fill the Thiele tube with mineral oil to a level just above the side arm.
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Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the oil level is above the liquid in the test tube.
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Gently heat the side arm of the Thiele tube.[5] Convection currents will ensure uniform heating of the oil.[5]
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As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Continue gentle heating until a rapid and continuous stream of bubbles is observed.
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Remove the heat source and allow the apparatus to cool slowly.
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The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[6] Record this temperature.
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2. Determination of Melting Point
Since bromocyclohexane is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.
-
Apparatus: Capillary tubes, thermometer, a cooling bath (e.g., dry ice/acetone), and a melting point apparatus with a cooling stage, or a Thiele tube setup suitable for low temperatures.
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Procedure:
-
Introduce a small amount of liquid bromocyclohexane into a capillary tube.
-
Seal the open end of the capillary tube using a flame.
-
Freeze the sample by immersing the capillary tube in a cooling bath.
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Place the capillary tube in the melting point apparatus.
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Allow the temperature to rise slowly (1-2 °C per minute) as the frozen sample is observed.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).[2] A pure compound will have a sharp melting range of 1-2 °C.
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3. Determination of Density
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Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.
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Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
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Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).
-
Empty and dry the pycnometer completely.
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Fill the pycnometer with bromocyclohexane at the same temperature as the water and record the mass (m₃).
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The density of bromocyclohexane (ρ_liquid) can be calculated using the following formula: ρ_liquid = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measured temperature.
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4. Determination of Refractive Index
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Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.
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Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
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Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
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Place a few drops of bromocyclohexane onto the lower prism using a clean dropper.
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Close the prisms and allow the liquid to spread evenly.
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Circulate water from the constant temperature bath through the refractometer to maintain a stable temperature (typically 20 °C).
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Look through the eyepiece and adjust the control knob until the light and dark fields are separated by a sharp line.
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Adjust the compensator to remove any color fringes.
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Align the dividing line with the crosshairs in the eyepiece.
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Read the refractive index value from the scale.
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Chemical Properties and Reactivity
Bromocyclohexane is a secondary alkyl halide, and its chemical reactivity is dominated by the polarized carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Consequently, bromocyclohexane readily undergoes nucleophilic substitution (SN1 and SN2) and base-induced elimination (E1 and E2) reactions.
Experimental Protocols for Key Chemical Reactions
1. Synthesis of Bromocyclohexane from Cyclohexanol (B46403)
This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of cyclohexanol is replaced by a bromine atom.
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Reagents: Cyclohexanol, concentrated sulfuric acid, potassium bromide, deionized water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.[7]
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of potassium bromide, a molar equivalent of cyclohexanol, and a small amount of deionized water.[7]
-
While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid dropwise over approximately 20 minutes.[7]
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Heat the mixture to reflux for 45-60 minutes.
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After reflux, allow the mixture to cool and add deionized water to dissolve any precipitated salts.[7]
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Transfer the mixture to a separatory funnel. The lower layer is the crude bromocyclohexane.
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Separate the layers and wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water until the washings are neutral.[7]
-
Dry the crude product over anhydrous magnesium sulfate.[7]
-
Purify the bromocyclohexane by distillation, collecting the fraction that boils at 166-167 °C.[7]
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2. Nucleophilic Substitution (SN2): Synthesis of Cyclohexyl Azide (B81097)
This protocol illustrates a typical SN2 reaction with inversion of stereochemistry.
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Reagents: Bromocyclohexane, sodium azide (NaN₃), anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 equivalents) and anhydrous DMSO.
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Add bromocyclohexane (1.0 equivalent) to the flask.
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Heat the mixture to 50-60 °C and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
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Extract the aqueous layer three times with diethyl ether.
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclohexyl azide.
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3. Elimination (E2): Synthesis of Cyclohexene (B86901)
This procedure demonstrates the base-induced elimination of HBr from bromocyclohexane to form an alkene.
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Reagents: Bromocyclohexane, potassium hydroxide (B78521) (KOH), 95% ethanol.[5]
-
Procedure:
-
In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 5 mL of bromocyclohexane, and 10 mL of 95% ethanol.[5]
-
Swirl the flask until most of the potassium hydroxide has dissolved.[5]
-
Attach a reflux condenser and heat the mixture to reflux for 45 minutes.[5]
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After reflux, cool the flask to room temperature.
-
Add 12 mL of water to the flask, swirl, and transfer the contents to a separatory funnel.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with water.
-
Dry the organic layer (cyclohexene) with anhydrous sodium sulfate.
-
Purify the cyclohexene by simple distillation, collecting the fraction boiling at approximately 83 °C.[5]
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4. Williamson Ether Synthesis: Synthesis of Cyclohexyloxybenzene
This reaction involves the formation of an ether from an alkoxide and an alkyl halide.
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Reagents: Phenol (B47542), sodium hydroxide, bromocyclohexane, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve phenol in ethanol.
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Add a stoichiometric amount of sodium hydroxide to form the sodium phenoxide salt.
-
Add bromocyclohexane to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain cyclohexyloxybenzene.
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5. Formation of a Grignard Reagent and Reaction with a Ketone
This protocol describes the preparation of cyclohexylmagnesium bromide and its subsequent reaction with acetone to form a tertiary alcohol.
-
Reagents: Magnesium turnings, anhydrous diethyl ether, bromocyclohexane, iodine crystal (as an initiator), acetone, dilute hydrochloric acid.
-
Procedure:
-
Part A: Grignard Reagent Formation
-
Ensure all glassware is oven-dried to be completely moisture-free.
-
Place magnesium turnings in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a solution of bromocyclohexane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.
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The reaction should initiate, indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-brown solution is the Grignard reagent, cyclohexylmagnesium bromide.
-
-
Part B: Reaction with Acetone
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to yield 2-cyclohexyl-2-propanol.
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Visualizations: Reaction Mechanisms and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key reaction mechanisms and a general experimental workflow relevant to the chemistry of bromocyclohexane.
